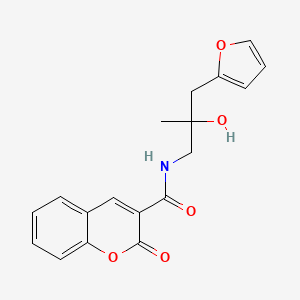

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are a group of compounds that have a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom . They are used in the synthesis of a range of specialized chemical products .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with furan-2-carboxylic acid hydrazide . The Mannich base derived from the condensation of 2-furyl methyl ketone, benzaldehyde, and acetamide has been synthesized and characterized .

Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The structure of furan derivatives can vary widely depending on the specific compound.

Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure of related compounds such as N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide and its interactions showcases extensive intermolecular hydrogen bonding, highlighting the compound's potential in forming stable complexes with other molecules. This property is crucial for designing drugs with targeted delivery mechanisms (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).

Energetic Materials

Research on compounds like 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives reveals a strategy for assembling diverse N-O building blocks leading to materials with high energy, density, and thermal stability. Such materials are promising for applications in energetic materials for military and aerospace industries (Jiaheng Zhang & J. Shreeve, 2014).

Hydroxyl Radical Detection

A novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator has been synthesized for detecting hydroxyl radicals produced by radiation, showcasing potential applications in researching oxidative stress and its impact on biological systems (Amarjit Singh et al., 2008).

Catalysis and Green Chemistry

Studies on the oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over mixed metal oxide catalysts demonstrate the compound's utility in green chemistry applications, particularly in the production of bio-based polymers and chemicals (Archana Jain et al., 2015).

Biobased Polymers

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks further emphasizes the role of these compounds in sustainable material science, contributing to the development of eco-friendly and renewable resources for the polymer industry (Yi Jiang et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

It’s worth noting that furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds are often used as the pharmacodynamic backbones of versatile drugs, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Furan derivatives have been found to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Safety and Hazards

properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-18(22,10-13-6-4-8-23-13)11-19-16(20)14-9-12-5-2-3-7-15(12)24-17(14)21/h2-9,22H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMBSLLXOTYFNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine](/img/structure/B2417657.png)

![2-(3-((4-Fluorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2417660.png)

![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)